molecular formula C24H42O21 B147801 Glycogen CAS No. 9005-79-2

Glycogen

Katalognummer: B147801
CAS-Nummer: 9005-79-2
Molekulargewicht: 666.6 g/mol
InChI-Schlüssel: BYSGBSNPRWKUQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Icodextrin is synthesized through the hydrolysis of corn starch. The process involves the following steps :

    Hydrolysis: Corn starch is hydrolyzed using an acid solution with a concentration of 0.3%-1.5% at a temperature of 90-95°C for 1-2 hours.

    Neutralization: The hydrolysis product is neutralized to a pH of 5-7.

    Decolorization: The product is cooled to 55-60°C, and activated carbon is added for decoloration.

    Filtration and Drying: The filtrate is subjected to ultrafiltration and drying to obtain icodextrin.

Industrial Production Methods: The industrial production of icodextrin follows a similar process but on a larger scale. The method ensures a high-quality product suitable for mass production .

Analyse Chemischer Reaktionen

Key Steps in Glycogenesis

  • Glucose Phosphorylation : Glucose enters cells via transporters and is phosphorylated to glucose-6-phosphate by hexokinase or glucokinase.

  • Isomerization : Glucose-6-phosphate is converted to glucose-1-phosphate by phosphoglucomutase.

  • Formation of UDP-Glucose : Glucose-1-phosphate reacts with uridine triphosphate (UTP) to form UDP-glucose, catalyzed by UTP-glucose pyrophosphorylase.

  • Initiation by Glycogenin : Glycogenin catalyzes the self-glucosylation reaction, transferring glucose from UDP-glucose to a specific tyrosine residue on itself, forming a short chain of glucose residues.

  • Elongation by Glycogen Synthase : this compound synthase elongates the this compound chain by adding glucose units from UDP-glucose to the non-reducing end through α(1→4) glycosidic bonds.

  • Branching by this compound Branching Enzyme : The branching enzyme transfers a segment of 6-7 glucose residues from a non-reducing end to an internal glucose residue, creating α(1→6) linkages .

Enzymatic Reactions in Glycogenesis

The following table summarizes the key enzymes involved in glycogenesis:

EnzymeFunction
Hexokinase/GlucokinaseConverts glucose to glucose-6-phosphate
PhosphoglucomutaseConverts glucose-6-phosphate to glucose-1-phosphate
UTP-Glucose PyrophosphorylaseConverts glucose-1-phosphate to UDP-glucose
GlycogeninInitiates this compound synthesis via self-glucosylation
This compound SynthaseElongates this compound chains by adding glucose units
This compound Branching EnzymeCreates branches in this compound structure

Glycogenolysis: Breakdown of this compound

Glycogenolysis is the enzymatic process of breaking down this compound into glucose monomers, primarily occurring during fasting or intense exercise.

Key Steps in Glycogenolysis

  • Phosphorolysis by this compound Phosphorylase : This enzyme cleaves α(1→4) glycosidic bonds at non-reducing ends, releasing glucose-1-phosphate.

  • Conversion to Glucose-6-Phosphate : Glucose-1-phosphate is converted to glucose-6-phosphate by phosphoglucomutase.

  • Debranching : The this compound debranching enzyme removes α(1→6) linkages, allowing further degradation of the remaining linear chains .

Enzymatic Reactions in Glycogenolysis

The following table summarizes the key enzymes involved in glycogenolysis:

EnzymeFunction
This compound PhosphorylaseReleases glucose-1-phosphate from this compound
PhosphoglucomutaseConverts glucose-1-phosphate to glucose-6-phosphate
This compound Debranching EnzymeRemoves branches from this compound for further breakdown

Regulation of this compound Metabolism

This compound metabolism is tightly regulated by hormonal signals and allosteric effects:

Hormonal Regulation

  • Insulin promotes glycogenesis by activating this compound synthase and inhibiting this compound phosphorylase.

  • Glucagon and epinephrine stimulate glycogenolysis by activating this compound phosphorylase through phosphorylation cascades involving protein kinase A (PKA).

Allosteric Regulation

This compound phosphorylase activity is influenced by:

  • High levels of AMP (activator) indicating low energy status.

  • High levels of ATP and glucose-6-phosphate (inhibitors) indicating sufficient energy availability .

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Nanoparticle Carrier in Cancer Theranostics

Glycogen's biocompatibility and ability to be chemically modified make it an excellent candidate for use as a nanoparticle carrier in cancer theranostics. Research has demonstrated that this compound-based nanoparticles can effectively accumulate in tumor tissues, leveraging the enhanced permeability and retention (EPR) effect. A study developed this compound conjugates with gadolinium chelates and fluorescent dyes, which showed promising results in imaging and targeting tumors in rat models. These conjugates exhibited favorable biodistribution and were deemed safe for both in vitro and in vivo applications .

2. Targeted Drug Delivery

This compound nanoparticles have been engineered for targeted drug delivery systems. For instance, modifications with lactobionic acid have been shown to enhance the delivery of therapeutic agents like resveratrol specifically to the liver, reducing lipid deposition and oxidative stress in models of non-alcoholic fatty liver disease . This targeted approach allows for more effective treatment options with minimized side effects.

Metabolic Disease Management

1. This compound Storage Diseases

This compound plays a significant role in metabolic diseases, particularly this compound storage diseases (GSDs). GSD Type 1a, also known as Von Gierke disease, is caused by mutations affecting glucose metabolism, leading to excessive this compound accumulation in the liver. Recent studies utilizing CRISPR-Cas9 technology have provided insights into the genetic underpinnings of this disease, highlighting potential therapeutic avenues through gene correction strategies .

2. Exercise Physiology

Research indicates that this compound levels are crucial for endurance capacity during exercise. Studies on genetically modified mice that maintain higher hepatic this compound levels demonstrated improved endurance performance compared to control mice. This suggests that this compound not only serves as an energy reserve but also plays a regulatory role in physical performance . Understanding this compound metabolism can inform training regimens for athletes, enhancing their performance through optimized energy utilization.

Summary of Key Findings

Application AreaDescriptionKey Findings
Cancer Theranostics This compound nanoparticles as imaging carriersEffective tumor targeting and biodistribution; safe for use in vivo
Targeted Drug Delivery Engineered this compound for specific organ targetingEnhanced delivery of resveratrol reduces liver inflammation and lipid deposition
This compound Storage Diseases Genetic insights into GSD Type 1aCRISPR-Cas9 used to create models; highlights gene correction potential
Exercise Physiology Role of this compound in endurance capacityHigher hepatic this compound levels correlate with improved endurance performance

Biologische Aktivität

Glycogen, a highly branched polysaccharide, serves as a crucial energy reserve in various organisms, functioning predominantly in the liver and muscle tissues. This article delves into the biological activity of this compound, exploring its roles in energy metabolism, physiological functions, and implications for health and disease.

1. Structure and Function of this compound

This compound is composed of glucose units linked primarily by α-1,4-glycosidic bonds, with branching occurring through α-1,6-glycosidic bonds. This structure allows for rapid mobilization of glucose when energy is required. The synthesis and degradation of this compound are tightly regulated processes involving several key enzymes:

  • Glycogenin : Initiates this compound biosynthesis.
  • This compound synthase : Responsible for elongating the this compound chain.
  • This compound phosphorylase : Catalyzes this compound degradation.

2. Physiological Roles of this compound

This compound plays several vital roles in the body:

  • Energy Storage : this compound serves as a readily available source of glucose during periods of fasting or intense physical activity. In humans, approximately 80–100 g is stored in the liver and 300–400 g in skeletal muscles .
  • Blood Glucose Homeostasis : Glycogenolysis (the breakdown of this compound) releases glucose into the bloodstream, helping to maintain blood sugar levels during fasting or exercise .
  • Osmotic Regulation : By influencing osmotic pressure, this compound helps maintain cellular integrity and function .

3. This compound Metabolism and Exercise

The relationship between this compound levels and physical performance is well-documented. During exercise, particularly high-intensity activities, muscle this compound is the primary fuel source. Research indicates that:

  • This compound Depletion : As this compound stores decrease, fatigue sets in more rapidly, impairing performance .
  • Resynthesis Rates : Post-exercise carbohydrate intake significantly affects this compound resynthesis rates. Studies suggest that consuming 1.0 to 1.5 g of carbohydrates per kg body weight within 30 minutes post-exercise optimizes recovery .

Table 1: this compound Resynthesis Rates Post-Exercise

Carbohydrate Intake (g/kg)Resynthesis Rate (mmol/kg dry weight/h)
0.816.6
1.235.4

4. Implications for Health

Recent studies have highlighted the importance of this compound metabolism in various health contexts:

  • Diabetes : Altered this compound structure has been associated with diabetic conditions, indicating a potential link between this compound metabolism and insulin sensitivity .
  • Aging : Research shows that aging affects this compound content in hematopoietic stem cells, with older subjects exhibiting significantly higher variability in this compound levels compared to younger individuals .

Case Study 1: this compound Storage Disease

This compound storage diseases (GSDs) are a group of inherited metabolic disorders characterized by abnormal this compound accumulation due to enzyme deficiencies involved in this compound metabolism. For instance, GSD type I results from a deficiency in glucose-6-phosphatase, leading to severe hypoglycemia and hepatomegaly.

Case Study 2: Athletic Performance

A study on athletes demonstrated that those who consumed a high-carbohydrate diet before endurance events maintained higher muscle this compound levels and performance compared to those on lower carbohydrate diets .

6. Conclusion

This compound is not merely an energy reserve but plays multifaceted roles in physiological regulation and metabolic health. Understanding its biological activity is crucial for developing strategies to enhance athletic performance and manage metabolic disorders effectively.

Eigenschaften

IUPAC Name

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864156
Record name Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Glycogen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14445
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Icodextrin is a starch-derived, water-soluble glucose polymer linked by alpha (1-4) and alpha (1-6) glycosidic bonds with an average molecular weight between 13,000 and 19,000 daltons. It functions as a colloid osmotic agent to achieve ultrafiltration during long (12-16 hour) peritoneal dialysis dwells. In other words it helps clean waste out of the body when the kidneys are not functioning properly. Icodectrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration through the dwell. This is due to the fact that the polymer is minimially absorbed across the peritoneal membrane. Icodextrin achieves superior fluid removal compared with glucose-based dialysates., EXTRANEAL is an isosmotic peritoneal dialysis solution containing glucose polymers (icodextrin) as the primary osmotic agent. Icodextrin functions as a colloid osmotic agent to achieve ultrafiltration during long peritoneal dialysis dwells. Icodextrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration throughout the dwell. Like other peritoneal dialysis solutions, EXTRANEAL also contains electrolytes to help normalize electrolyte balance and lactate to help normalize acid-base status., Fluids commonly used for peritoneal dialysis hold poor biocompatibility vis a vis the peritoneal membrane, basically due to the presence of osmotic agents. When rat mesothelium was exposed to glucose-enriched dialysis solutions for 2 hr in vivo, an early and short-lived acceleration of cell life cycle was observed, which, after 30 d of exposure, resulted in a depopulated monolayer of senescent cells. These changes appear to result from persistent oxidative stress due to continuous exposure to high concentration of glucose and to substances generated by the Maillard reaction. Long-term exposure (30 d) of the peritoneal mesothelium to 7.5% icodextrin resulted in a depopulated monolayer consisting mostly of senescent cells, which, additionally, showed atypical nuclear changes and atypical mitosis suggesting DNA damage. These changes coincided with substantial lipid peroxidation, starting immediately after the introduction of the icodextrin solution into the rat's abdominal cavity. So far, the currently used osmotic agents in peritoneal dialysis fluids induce substantial oxidative injury to the exposed monolayer in vivo. Use of high concentrations of glucose results in premature senescence of the exposed cell population. The 7.5% icodextrin dialysis fluid induces through lipid peroxidation substantial genomic damage, which, in turn, sets the biological mechanisms leading to protective cellular suicide in motion.
Details PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003)
Record name Icodextrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003)
Record name Icodextrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

119400-89-4, 337376-15-5, 9005-79-2
Record name β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119400-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icodextrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycogen
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Icodextrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: What is the primary function of glycogen?

A: this compound serves as the primary storage form of glucose in the body. [] Liver this compound maintains blood glucose levels during fasting, while muscle this compound fuels muscle contraction during exercise. [, ]

Q2: How does the structure of this compound influence its metabolism?

A: this compound’s highly branched structure allows for rapid glucose release when needed. [, ] Liver this compound synthetase adds glucose units to this compound molecules, with the number of glucose units added increasing with the size of the this compound molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of this compound, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []

Q3: How does this compound depletion affect substrate metabolism during exercise?

A: this compound depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle this compound depletion in the RER decrease. []

Q4: How does the liver contribute to this compound metabolism during fasting?

A: During fasting, the liver breaks down this compound (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific this compound synthase knockout mice, the absence of liver this compound results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []

Q5: What are the consequences of impaired this compound metabolism?

A: Genetic disorders affecting this compound metabolism can lead to this compound storage diseases (GSDs). [] These diseases are characterized by abnormal this compound accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]

Q6: Can manipulating this compound levels influence the severity of myocardial infarction?

A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, this compound depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []

Q7: What are the key enzymes involved in this compound synthesis?

A: this compound synthesis involves two key enzymes: glycogenin and this compound synthase. [] Glycogenin initiates this compound synthesis by assembling a short glucose primer, while this compound synthase extends this primer to form the larger this compound molecule. []

Q8: How do glucose and insulin regulate this compound synthesis?

A: Glucose is the primary substrate for this compound synthesis. [, ] Insulin stimulates this compound synthesis by activating this compound synthase and promoting glucose uptake in muscle and liver cells. [, , ]

Q9: What role does protein kinase C (PKC) play in this compound synthesis regulation?

A: Calcium-mobilizing hormones like vasopressin can inhibit this compound synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and this compound metabolism.

Q10: How does AMP-activated protein kinase (AMPK) regulate this compound metabolism?

A: AMPK, a cellular energy sensor, plays a crucial role in regulating both this compound synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting this compound synthesis through phosphorylation of this compound synthase. []

Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in this compound metabolism?

A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic this compound synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced this compound synthase activity and impaired hepatic this compound storage. []

Q12: What model systems are used to study this compound metabolism?

A: Researchers utilize various model systems to study this compound metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]

Q13: What techniques are employed to measure this compound content and metabolism?

A: Common techniques include enzymatic assays for this compound content, [, , ] radioisotope labeling to track glucose incorporation into this compound, [, ] and NMR spectroscopy to study this compound structure and dynamics. []

Q14: How is this compound metabolism affected in this compound storage disease type III?

A: this compound storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured this compound, particularly in the liver. []

Q15: What are the clinical features of hepatic this compound synthase deficiency (GSD0)?

A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []

Q16: How does LEFTY2 protein influence this compound metabolism in endometrial cancer cells?

A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (this compound synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and this compound accumulation, specifically in type 1 endometrial cancer cells. []

Q17: Can platelet-derived growth factor (PDGF) affect this compound synthesis?

A: PDGF, similar to insulin and EGF, stimulates this compound synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating this compound metabolism, alongside its established roles in cell growth and proliferation.

Q18: How does hypoxia influence heart this compound utilization during exercise?

A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart this compound utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart this compound response, exercise at a simulated altitude of 3000m initially increases, then decreases, this compound levels. [] At 5000m, exercise leads to almost complete heart this compound depletion. []

Q19: What are the potential therapeutic implications of targeting this compound metabolism?

A: Targeting this compound metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of this compound metabolism is crucial for developing effective therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.